molecular formula C24H25N3O2 B610375 3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid CAS No. 1851373-36-8

3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

Cat. No. B610375
M. Wt: 387.483
InChI Key: XSMABFRQESMONQ-SFHVURJKSA-N
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Description

The compound “3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid” is a chemical compound with the molecular formula C24H25N3O2 . It has a molecular weight of 387.5 g/mol . The compound is also known by other names such as QC6352 and 1851373-36-8 .


Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydronaphthalen-1-yl group, a methylphenylamino group, and a pyridine-4-carboxylic acid group . The InChI string representation of the compound is InChI=1S/C24H25N3O2/c1-27 (19-8-3-2-4-9-19)20-10-11-21-17 (14-20)6-5-7-18 (21)15-26-23-16-25-13-12-22 (23)24 (28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3, (H,28,29)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 5.3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of compounds related to 3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-tetrahydronaphthalen-1-yl}methyl)amino]pyridine-4-carboxylic acid often involves multi-step chemical processes. For instance, Göksu et al. (2003) described a synthesis method starting from naphthalene-2,3-diol, which involved methylation, Friedel-Crafts acylation, and other steps to produce related compounds with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Pharmacological Studies and Applications

  • Neuromodulatory Activities : Research by Wyrick et al. (1993) on 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, a group of compounds structurally similar to 3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-tetrahydronaphthalen-1-yl}methyl)amino]pyridine-4-carboxylic acid, revealed their potential in modulating neuromodulatory sigma-like receptors. These compounds were shown to stimulate tyrosine hydroxylase activity in rodent brain tissue, suggesting their relevance in neurological research (Wyrick et al., 1993).

Chemical Structure and Analysis

  • Structural Investigations : The study of related compounds' structures, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, through techniques like FT-IR and FT-Raman spectra, as investigated by Bahgat et al. (2009), is crucial for understanding the chemical properties and potential applications of these compounds. These studies often involve density functional theory and other computational methods for structural optimization and analysis (Bahgat, Al-Den Jasem, & El‐Emary, 2009).

Antibacterial and Antiviral Properties

  • Antibacterial Agents : Compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids have been synthesized and evaluated for their antibacterial activities. Research by Maqbool et al. (2014) found that some of these compounds exhibit good antibacterial properties, which indicates potential applications in developing new antibacterial agents (Maqbool et al., 2014).
  • Antiviral Activities : Bernardino et al. (2007) synthesized derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and tested them for antiviral activities against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus. Their findings indicated that some derivatives exhibited significant antiviral activity, showing potential for developing new antiviral drugs (Bernardino et al., 2007).

properties

IUPAC Name

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMABFRQESMONQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 2
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 3
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 4
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

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